pyrrolidine-1-carboximidamide, sulfuric acid
Overview
Description
Pyrrolidine-1-carboximidamide, sulfuric acid (Pyr-S) is an organic compound with a wide range of applications in both scientific research and industrial settings. It is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and materials science. Pyr-S is a white, water-soluble solid that is highly reactive with a wide range of organic and inorganic compounds. As a result, it is often used as a reagent in chemical synthesis, as well as a catalyst in a variety of reactions. In addition, Pyr-S has been used in the production of polymers, pharmaceuticals, and other materials.
Scientific Research Applications
Pyrrolidine-1-carboximidamide, sulfuric acid has a wide range of applications in scientific research, including biochemistry, pharmacology, and materials science. In biochemistry, this compound has been used in the synthesis of peptides and proteins, as well as in the production of polymers. In pharmacology, this compound has been used to synthesize a variety of drugs, including antibiotics, anti-inflammatory agents, and antiviral agents. In materials science, this compound has been used in the synthesis of polymers, as well as in the production of nanomaterials.
Mechanism of Action
Pyrrolidine-1-carboximidamide, sulfuric acid acts as a catalyst in a variety of reactions. In particular, it catalyzes the formation of peptide bonds between amino acids, as well as the formation of polymers from monomers. In addition, this compound can also catalyze the formation of nanomaterials from monomers.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to increase the rate of protein synthesis, as well as increase the efficiency of cell metabolism. In addition, this compound has been shown to have anti-inflammatory and antiviral properties.
Advantages and Limitations for Lab Experiments
Pyrrolidine-1-carboximidamide, sulfuric acid has several advantages in laboratory experiments. In particular, it is highly reactive and can be used in a variety of reactions. In addition, it is relatively inexpensive and can be easily stored. However, this compound can also be hazardous if not handled properly, and it can cause irritation to the skin and eyes.
Future Directions
Pyrrolidine-1-carboximidamide, sulfuric acid has a wide range of potential applications in scientific research and industry. In particular, it could be used in the development of new pharmaceuticals, materials, and nanomaterials. In addition, it could be used in the synthesis of proteins and peptides, as well as in the production of polymers. Finally, further research could be done to explore the potential therapeutic applications of this compound, as well as its potential toxicity.
Synthesis Methods
Pyrrolidine-1-carboximidamide, sulfuric acid can be synthesized in a variety of ways, including the reaction of pyrrolidine with sulfuric acid. This reaction results in the formation of this compound and water. In addition, this compound can also be synthesized by the reaction of pyrrolidine with aqueous sodium hydroxide. This reaction results in the formation of this compound and sodium sulfate.
properties
IUPAC Name |
pyrrolidine-1-carboximidamide;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.H2O4S/c6-5(7)8-3-1-2-4-8;1-5(2,3)4/h1-4H2,(H3,6,7);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQLHYLNOMNMMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00529423 | |
Record name | Sulfuric acid--pyrrolidine-1-carboximidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00529423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17238-56-1, 62271-55-0 | |
Record name | 1-Pyrrolidinecarboximidamide, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17238-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(pyrrolidine-1-carboxamidine) sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid--pyrrolidine-1-carboximidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00529423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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